3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Overview
Description
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of the dimethylamino group and the propanol side chain further enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates and thus disrupting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This indicates that the compound could potentially be effective in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the Propanol Side Chain: This can be done through alkylation reactions using propanol derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the dimethylamino group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced heterocycles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Comparison: Compared to similar compounds, 3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol is unique due to the presence of the dimethylamino group and the propanol side chain, which enhance its chemical reactivity and biological activity. These structural features may confer distinct pharmacological properties, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
3-[2-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)15-7-5-14(6-8-15)16-10-17-18-11-13(4-3-9-22)12-21(17)19-16/h5-8,10-12,22H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBTXEGUCKVMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587542 | |
Record name | 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-29-1 | |
Record name | 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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